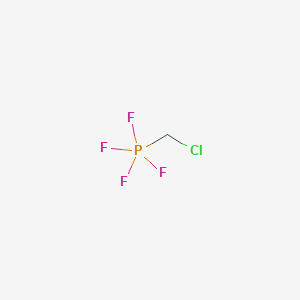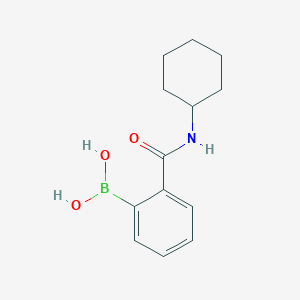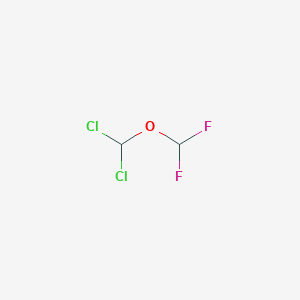![molecular formula C8H9F3 B14749349 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 445-20-5](/img/structure/B14749349.png)
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene is a chemical compound characterized by a bicyclic structure with a trifluoromethyl group attached to the fifth carbon. This compound is part of the norbornene family, known for its unique reactivity and stability. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclic compound. For instance, the reaction of cyclopentadiene with trifluoromethyl-substituted alkenes can produce this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the bicyclic structure makes it susceptible to addition reactions, such as hydrogenation and halogenation.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas and a palladium catalyst to add hydrogen across the double bond.
Halogenation: Reacting with halogens like chlorine or bromine to form dihalogenated products.
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrogenation: Produces 5-(Trifluoromethyl)bicyclo[2.2.1]heptane.
Halogenation: Yields dihalogenated derivatives.
Oxidation: Forms epoxides or diols depending on the conditions.
Reduction: Results in partially or fully reduced bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive double bond and trifluoromethyl group. The compound can undergo cycloaddition reactions, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interaction with biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Norbornene-2-carboxaldehyde
- 5-Norbornene-2-endo-acetic acid
- 5,6-Bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene
Uniqueness
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its stability compared to other norbornene derivatives. The trifluoromethyl group also increases the compound’s potential for applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
445-20-5 |
|---|---|
Molekularformel |
C8H9F3 |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
5-(trifluoromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H9F3/c9-8(10,11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
InChI-Schlüssel |
PBNBTJLQHASCPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



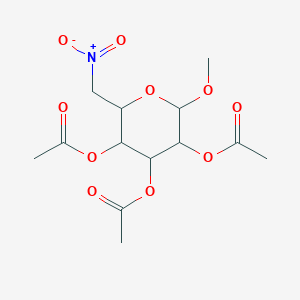
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

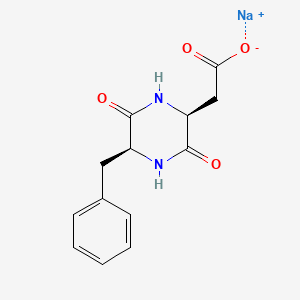
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
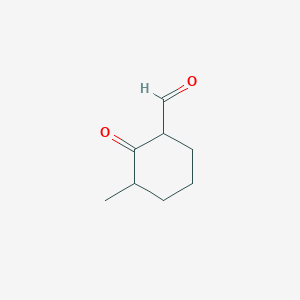
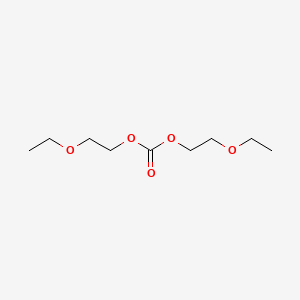

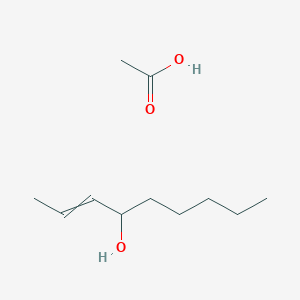
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
